molecular formula C7H8ClNO3 B13990193 5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride CAS No. 3357-62-8

5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride

Katalognummer: B13990193
CAS-Nummer: 3357-62-8
Molekulargewicht: 189.59 g/mol
InChI-Schlüssel: ZOHMXEXPEMDGAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms. It is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride typically involves the reaction of 5-ethoxy-2-methyl-1,3-oxazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

5-Ethoxy-2-methyl-1,3-oxazole+Thionyl chloride5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride+SO2+HCl\text{5-Ethoxy-2-methyl-1,3-oxazole} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Ethoxy-2-methyl-1,3-oxazole+Thionyl chloride→5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic acids: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of 5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride is unique due to the presence of both an ethoxy group and a carbonyl chloride group, which confer distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of a wide range of bioactive compounds .

Eigenschaften

CAS-Nummer

3357-62-8

Molekularformel

C7H8ClNO3

Molekulargewicht

189.59 g/mol

IUPAC-Name

5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride

InChI

InChI=1S/C7H8ClNO3/c1-3-11-7-5(6(8)10)9-4(2)12-7/h3H2,1-2H3

InChI-Schlüssel

ZOHMXEXPEMDGAF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(N=C(O1)C)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.